2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
CAS No.: 919975-45-4
Cat. No.: VC21396127
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919975-45-4 |
|---|---|
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 437.6g/mol |
| IUPAC Name | 1-morpholin-4-yl-2-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H27N3O3S/c1-2-7-19-8-3-6-11-22(19)30-16-17-31-24-25-20-9-4-5-10-21(20)27(24)18-23(28)26-12-14-29-15-13-26/h2-6,8-11H,1,7,12-18H2 |
| Standard InChI Key | JDQLMTCJZNCQAB-UHFFFAOYSA-N |
| SMILES | C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
| Canonical SMILES | C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Introduction
Molecular Formula
The molecular formula of this compound is C22H25N3O3S, with a molecular weight of approximately 411.52 g/mol.
Synthesis
Although specific synthesis details for this compound are unavailable in the provided sources, its preparation likely involves:
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Formation of the benzimidazole core: Typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes.
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Introduction of the thioether linkage: Achieved through nucleophilic substitution reactions involving thiol groups and alkyl halides.
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Attachment of the morpholino group: This step may involve amide bond formation using morpholine and an acyl chloride derivative.
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Final functionalization with the allylphenoxy group: Likely through Williamson ether synthesis or similar methods.
Medicinal Chemistry
The structural features suggest that this compound could serve as a lead molecule or intermediate in drug discovery:
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Antimicrobial Activity: Benzimidazole derivatives are known to inhibit bacterial enzymes and DNA replication.
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Anticancer Activity: Morpholine-containing compounds have been explored as kinase inhibitors in cancer therapy.
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Antioxidant Potential: Phenolic groups often confer radical-scavenging properties.
Material Science
The thioether linkage and aromatic systems might make this compound suitable for applications in organic electronics or as a ligand in coordination chemistry.
Research Findings
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Benzimidazole derivatives have shown promise as antimicrobial agents against multidrug-resistant pathogens .
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Morpholine moieties have been incorporated into kinase inhibitors with potent anticancer activity .
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Thioether-linked molecules are known for their stability and versatility in synthetic chemistry .
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